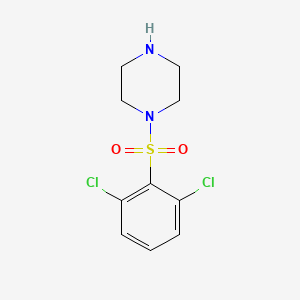

1-((2,6-Dichlorophenyl)sulfonyl)piperazine

Description

Overview of Sulfonylpiperazine Scaffolds in Modern Drug Discovery Research

The sulfonylpiperazine moiety is a versatile structural motif found in a wide array of biologically active compounds. Its prevalence in medicinal chemistry stems from a combination of favorable attributes. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, offers a rigid yet conformationally adaptable backbone. drugdesign.org This allows for the precise spatial orientation of substituent groups, which is crucial for optimal binding to target proteins. drugdesign.org The sulfonamide linkage provides a stable, polar functional group that can participate in hydrogen bonding interactions, a key feature in many drug-receptor binding events.

Researchers have successfully integrated the sulfonylpiperazine scaffold into molecules targeting a diverse range of biological entities, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. For instance, various sulfonylpiperazine derivatives have been investigated as inhibitors of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in lipid A biosynthesis in Gram-negative bacteria, highlighting their potential as novel antibiotics. nih.gov Furthermore, this scaffold is a key component in the design of negative allosteric modulators of neuronal nicotinic receptors, which are implicated in a variety of neurological disorders. nih.gov

Significance of the 2,6-Dichlorophenyl Moiety in Bioactive Small Molecules

Moreover, the electron-withdrawing nature of the chlorine atoms alters the electronic properties of the phenyl ring, which can influence its interaction with the binding pocket of a protein. The strategic placement of halogen atoms is a well-established strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. In some contexts, the replacement of a phenyl ring with a bioisostere can lead to improved physicochemical and pharmacological properties. nih.govjapsonline.com However, the specific 2,6-dichloro substitution is often intentionally designed to exploit its unique steric and electronic effects.

Academic Rationale for Investigating 1-((2,6-Dichlorophenyl)sulfonyl)piperazine as a Research Scaffold

The academic interest in this compound as a research scaffold stems from the convergence of the advantageous properties of its two core components: the sulfonylpiperazine core and the 2,6-dichlorophenyl moiety. The sulfonylpiperazine provides a proven and versatile platform for interacting with a range of biological targets, while the 2,6-dichlorophenyl group offers a powerful tool for modulating the molecule's three-dimensional structure and electronic profile.

The investigation of this specific scaffold allows researchers to systematically probe the structure-activity relationships (SAR) of a chemical series. By keeping the this compound core constant and introducing various substituents at the second nitrogen of the piperazine ring, researchers can explore how these modifications affect biological activity. This approach can lead to the identification of novel chemical probes to study biological processes or the development of new therapeutic leads.

The rigidification of the phenyl group due to the 2,6-dichloro substitution can lead to enhanced selectivity for a particular receptor subtype or enzyme isoform. This is a critical aspect of modern drug discovery, where the goal is to develop highly targeted therapies with minimal off-target effects. The exploration of novel, and sometimes complex, "abiotic" scaffolds that are not found in nature is a key strategy for expanding the available chemical space for drug discovery. researchgate.net

To illustrate the principles of SAR within the sulfonylpiperazine class of compounds, the following data table presents the activity of a series of related analogs as negative allosteric modulators of human neuronal nicotinic receptors. It is important to note that this data is for compounds structurally related to this compound and is presented here for illustrative purposes.

Table 1: Structure-Activity Relationship of Sulfonylpiperazine Analogs as Negative Allosteric Modulators of Neuronal Nicotinic Receptors (Data from Henderson et al., J. Med. Chem. 2011, 54, 24, 8681–8692) nih.govnih.gov

| Compound | R Group | Hα4β2 nAChRs IC₅₀ (µM) | Hα3β4 nAChRs IC₅₀ (µM) |

| 1 | 4-allyloxy-N-(6-methylpyridin-2-yl)benzamide | 9.3 | 9.0 |

| 11 | Indazole | 6.6 | 23.8 |

| 14 | p-Fluorophenyl | No significant change | No significant change |

| 15 | Benzyl | No significant change | 18.5 |

| 17 | Pyridinyl | 20.3 | 49.6 |

| 18 | Phenyl | 4.1 | 4.6 |

| 19 | p-Methoxyphenyl | No significant change | No significant change |

| 20 | p-Fluorophenyl (on sulfonyl) | No significant change | 13.6 |

| 21 | p-Methoxyphenyl (on sulfonyl) | 17.1 | 19.1 |

The data in Table 1 demonstrates how modifications to the substituent on the sulfonylpiperazine core can significantly impact both potency and selectivity against different nicotinic receptor subtypes. This systematic approach to SAR is fundamental to the academic investigation of novel scaffolds like this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12Cl2N2O2S |

|---|---|

Molecular Weight |

295.18 g/mol |

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonylpiperazine |

InChI |

InChI=1S/C10H12Cl2N2O2S/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |

InChI Key |

UIEZGAMKNSOGET-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,6 Dichlorophenyl Sulfonyl Piperazine and Its Chemical Analogs

Retrosynthetic Analysis of the 1-((2,6-Dichlorophenyl)sulfonyl)piperazine Core Structure

A retrosynthetic analysis of this compound simplifies the molecule into readily available starting materials. The primary disconnection occurs at the sulfur-nitrogen bond of the sulfonamide functional group. This bond is synthetically accessible through the reaction of a sulfonyl chloride with an amine. This disconnection yields two key synthons: the electrophilic 2,6-dichlorophenylsulfonyl chloride and the nucleophilic piperazine (B1678402).

Piperazine is a commercially available and inexpensive starting material. The synthesis of 2,6-dichlorophenylsulfonyl chloride can be envisioned from 2,6-dichloroaniline. This would typically involve a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent oxidation to the sulfonyl chloride. This retrosynthetic approach provides a logical and feasible pathway for the construction of the target molecule from simple precursors.

Established Synthetic Routes for the Preparation of this compound

The primary and most direct method for the synthesis of this compound involves the sulfonylation of piperazine with 2,6-dichlorophenylsulfonyl chloride.

Key Sulfonylation Reactions in Piperazine Functionalization

The formation of the sulfonamide bond is the cornerstone of this synthesis. The reaction typically involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic sulfur atom of 2,6-dichlorophenylsulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the reaction to completion.

Commonly used bases include tertiary amines such as triethylamine or diisopropylethylamine, or inorganic bases like potassium carbonate. The choice of solvent is also crucial and is often a polar aprotic solvent such as dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF). The reaction is typically performed at room temperature, although gentle heating may be employed to increase the reaction rate.

One of the challenges in this synthesis is the potential for disubstitution, where both nitrogen atoms of the piperazine ring react with the sulfonyl chloride. To favor monosubstitution, an excess of piperazine is often used. Alternatively, one of the piperazine nitrogens can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to the sulfonylation reaction. The protecting group can then be removed in a subsequent step to yield the desired monosubstituted product.

Optimization of Reaction Conditions and Yields for Academic Synthesis

In an academic setting, the optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be varied include the stoichiometry of the reactants, the choice of base and solvent, the reaction temperature, and the reaction time.

For instance, a systematic study could involve screening different bases and solvents to identify the combination that provides the highest yield and cleanest reaction profile. The molar ratio of piperazine to 2,6-dichlorophenylsulfonyl chloride can also be adjusted to minimize the formation of the disubstituted byproduct. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Base | Triethylamine | Potassium Carbonate | Diisopropylethylamine | Varies |

| Solvent | Dichloromethane | Acetonitrile | N,N-Dimethylformamide | Varies |

| Temperature | Room Temperature | 50 °C | 0 °C to Room Temp | Varies |

| Piperazine Equivalents | 1.1 eq | 2.0 eq | 5.0 eq | Varies |

Strategies for the Synthesis of Novel Derivatives and Analogs of this compound

The development of novel derivatives and analogs of this compound is essential for exploring structure-activity relationships (SAR) in drug discovery programs.

Rational Design Principles for Chemical Derivatization

Rational design of new analogs focuses on modifying specific parts of the molecule to enhance desired properties. For the this compound scaffold, derivatization can be targeted at three main positions:

The Phenyl Ring: The substitution pattern on the dichlorophenyl ring can be altered. For example, the chlorine atoms could be moved to different positions, or replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the sulfonamide.

The Piperazine Ring: The unsubstituted secondary amine of the piperazine ring provides a convenient handle for further functionalization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the exploration of how different groups at this position affect the biological activity of the molecule.

The Sulfonyl Group: While less common, modifications to the sulfonyl group itself could be explored, although this would represent a more significant departure from the core structure.

The design of these derivatives is often guided by computational modeling and a deep understanding of the target biological system.

Application of Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently generate a large number of analogs for screening, parallel synthesis and combinatorial chemistry techniques can be employed. These approaches allow for the rapid synthesis of a library of compounds by systematically varying the building blocks.

In the context of this compound, a library could be constructed by reacting the core scaffold with a diverse set of aldehydes (via reductive amination) or carboxylic acids (via acylation) on the free secondary amine of the piperazine. This can be performed in a spatially addressed format, such as in a 96-well plate, allowing for the simultaneous synthesis and subsequent screening of numerous compounds.

| Building Block 1 (Aryl Sulfonyl Chloride) | Building Block 2 (Piperazine) | Building Block 3 (Aldehyde/Carboxylic Acid) | Resulting Compound |

| 2,6-Dichlorophenylsulfonyl chloride | Piperazine | Formaldehyde | 1-((2,6-Dichlorophenyl)sulfonyl)-4-methylpiperazine |

| 2,4-Dichlorophenylsulfonyl chloride | Piperazine | Acetic Acid | 1-(4-Acetylpiperazin-1-yl)sulfonyl)-2,6-dichlorobenzene |

| 2-Chloro-6-fluorophenylsulfonyl chloride | Piperazine | Benzaldehyde | 1-(4-Benzylpiperazin-1-yl)sulfonyl)-2,6-dichlorobenzene |

This combinatorial approach, coupled with high-throughput screening, can significantly accelerate the discovery of new and potent analogs of this compound.

Advanced Analytical Characterization Techniques for Synthetic Confirmation

Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic techniques are crucial for the structural confirmation of newly synthesized compounds like this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the dichlorophenyl group and the methylene protons of the piperazine ring. The aromatic protons would likely appear as a multiplet in the downfield region (around 7.5-8.0 ppm). The piperazine protons typically show two distinct signals, corresponding to the methylene groups adjacent to the sulfonyl group and the secondary amine. These would likely appear as broad singlets or multiplets in the upfield region (around 2.5-3.5 ppm). The integration of these signals would correspond to the number of protons in each environment. Unusual behavior in the ¹H and ¹³C NMR spectra, such as the appearance of more signals than expected for the piperazine NCH₂ groups, can sometimes be observed due to the presence of different conformers or rotamers. beilstein-journals.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the dichlorophenyl ring and the piperazine ring. The aromatic carbons would appear in the range of 120-140 ppm, with the carbons attached to chlorine atoms showing characteristic shifts. The piperazine carbons would be found in the upfield region, typically between 40 and 50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 (m) | 128.0 - 135.0 |

| Aromatic C-Cl | - | 130.0 - 138.0 |

| Aromatic C-S | - | 135.0 - 145.0 |

| Piperazine CH₂ (adjacent to SO₂) | 3.0 - 3.5 (m) | 45.0 - 50.0 |

| Piperazine CH₂ (adjacent to NH) | 2.5 - 3.0 (m) | 43.0 - 48.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically strong and appear in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. rsc.org The S-N stretching vibration is usually observed around 900 cm⁻¹. rsc.org Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as N-H stretching for the secondary amine in the piperazine ring, would be present.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Piperazine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| S=O Asymmetric Stretch | 1350 - 1300 |

| S=O Symmetric Stretch | 1180 - 1160 |

| S-N Stretch | ~900 |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of two chlorine atoms. Common fragmentation patterns for piperazine derivatives often involve the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions. researchgate.netxml-journal.net

Chromatographic Techniques for Purity Assessment in Synthetic Studies

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of the reaction.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity determination of sulfonamides and piperazine derivatives. wu.ac.thwu.ac.th A typical RP-HPLC method would employ a C18 or C8 column as the stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol. imeko.infomdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve good separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule absorbs UV light. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 or C8, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 25 - 40 °C |

Thin-Layer Chromatography (TLC):

TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For this compound, a silica gel plate would be used as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common mobile phase system could be a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or methanol. researchgate.net After developing the plate, the spots can be visualized under UV light or by using a staining agent. The purity is qualitatively assessed by the presence of a single spot for the product. The retention factor (Rf) value can be calculated to characterize the compound in that specific TLC system.

Structure Activity Relationship Sar Studies of 1 2,6 Dichlorophenyl Sulfonyl Piperazine Derivatives

Identification of Key Pharmacophoric Features within the 1-((2,6-Dichlorophenyl)sulfonyl)piperazine Scaffold

The this compound scaffold is comprised of three essential pharmacophoric components: the 2,6-dichlorophenyl ring, the sulfonyl linker, and the piperazine (B1678402) moiety. Each of these plays a distinct role in molecular recognition and biological activity.

2,6-Dichlorophenyl Moiety: This aromatic group primarily serves as a hydrophobic region, engaging in van der Waals or hydrophobic interactions with the target protein. The two chlorine atoms in the ortho positions are strong electron-withdrawing groups that can modulate the electronic character of the sulfonyl group. Furthermore, this specific 2,6-substitution pattern sterically hinders the rotation around the phenyl-sulfur bond, locking the molecule into a preferred conformation which can be critical for precise binding to a receptor.

Sulfonyl Linker: The sulfonamide group is a key structural and functional element. It is a rigid, tetrahedral linker that correctly orients the aromatic and piperazine moieties. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors in a receptor's active site. nih.govnih.gov

Piperazine Ring: The piperazine ring is a versatile scaffold in medicinal chemistry. nih.gov Its basic nitrogen atom (N4) is typically protonated at physiological pH, allowing it to form ionic interactions or act as a hydrogen bond donor. The chair conformation of the piperazine ring provides a rigid structure that minimizes conformational flexibility, which is often favorable for high-affinity binding. nih.gov The second nitrogen atom (N1) is part of the sulfonamide linkage, while the N4 nitrogen provides a convenient point for substitution to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Pharmacophore models for related N-aryl piperazine antagonists often include features such as a positive ionizable center (the piperazine nitrogen), hydrophobic groups (the aryl ring), and hydrogen bond acceptors. nih.gov

Impact of Substituent Modifications on Biological Activity Profile

Systematic Modulations at the Piperazine Ring of this compound

The N4-position of the piperazine ring is the most commonly modified site in this scaffold to explore the SAR and optimize biological activity. Introducing different substituents at this position can significantly alter the compound's affinity, selectivity, and physicochemical properties.

Research on related arylpiperazine series has shown that the N4-substituent can explore additional binding pockets within the target protein. For instance, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole rings was well-tolerated. nih.gov The nature of the linker connecting the piperazine to the new substituent (e.g., amide vs. methylene) also influences binding affinity. nih.gov Studies on other piperazine derivatives have demonstrated that introducing bulky or lipophilic groups at this position can enhance potency. mdpi.com For example, analgesic activity in one series was found to be highly dependent on the substituent at the piperazine nitrogen. nih.gov

The table below illustrates the effect of N4-substitutions on the binding affinity for dopamine D3 receptors in a related series of hybrid aminotetralin-arylpiperazine analogs.

| Compound | N4-Piperazine Substituent | Linker | Dopamine D3 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 10a | Indole-5-yl | Amide | 1.89 |

| 10b | Indole-5-yl | Methylene | 3.87 |

| 10c | Indole-2-yl | Amide | 2.31 |

| 10d | Indole-2-yl | Methylene | 2.45 |

| 22 | Indole-5-yl | Directly attached | 2.00 |

Data synthesized from studies on hybrid dopamine receptor ligands. nih.gov

Strategic Variations on the Dichlorophenyl Moiety

Positional Isomerism: Moving the chlorine atoms to other positions (e.g., 2,3-dichloro or 3,4-dichloro) alters the conformational restriction on the phenyl ring and changes the molecule's dipole moment. In studies of N-(substituted phenyl)piperazine conjugates, compounds with a 3,4-dichlorophenyl moiety showed potent antimycobacterial activity. mdpi.com Research on 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) analogs has also been conducted to explore receptor binding profiles. researchgate.net The 2,6-dichloro pattern is unique in its ability to impose significant steric hindrance, forcing a more perpendicular orientation of the phenyl ring relative to the sulfonyl linker.

Substitution with Other Halogens: Replacing chlorine with other halogens like fluorine or bromine would modify both the size and electronic properties of the substituent. Fluorine is smaller and highly electronegative, while bromine is larger and more polarizable. Such changes would impact the compound's lipophilicity and its ability to form halogen bonds.

Bioisosteric Replacement: Replacing one or both chlorine atoms with other electron-withdrawing groups, such as trifluoromethyl (CF3), could maintain or enhance activity by preserving the electronic influence on the sulfonamide group while altering steric and lipophilic properties.

Alterations of the Sulfonyl Linker and their Functional Consequences

The sulfonamide linker can be replaced with other chemical groups, known as bioisosteres, to modulate a compound's properties. Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. researchgate.net

A common bioisosteric replacement for a sulfonamide is a carboxamide group. nih.govzu.ac.ae This change has significant structural and functional consequences:

Geometry: The sulfonamide linker is tetrahedral, while the carboxamide linker is trigonal planar. This fundamental difference in geometry alters the 3D orientation of the phenyl and piperazine rings relative to each other, which can drastically affect how the molecule fits into a binding site.

Hydrogen Bonding: While both groups are hydrogen bond acceptors, their hydrogen bonding patterns differ. The amide group also possesses an N-H bond (in secondary amides), which can act as a hydrogen bond donor, a feature absent in the N,N-disubstituted sulfonamide.

Electronic Properties: The electronic nature of the two linkers is different, which can influence their interaction with the target and their metabolic stability.

A study comparing arylpiperazinylalkyl derivatives with either a carboxamide or a sulfonamide linker found that this replacement had a significant impact on their affinity for serotonin (B10506) and dopamine receptors. researchgate.net The relative activity of the carboxamides versus the sulfonamides showed similar trends across different receptor subtypes, indicating a fundamental influence of the linker's properties on binding. researchgate.net

The following table shows a conceptual comparison based on findings from bioisosteric replacement studies.

| Linker Group | Key Geometric Feature | Hydrogen Bonding Capacity | Potential Impact on Activity |

|---|---|---|---|

| Sulfonamide (-SO2-NR-) | Tetrahedral | Acceptor only | Orients substituents in a non-planar fashion. |

| Carboxamide (-CO-NR-) | Trigonal Planar | Acceptor (C=O) and potentially Donor (N-H) | Orients substituents in a planar fashion; introduces potential for H-bond donation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. drugdesign.org For analogs of this compound, QSAR can be a powerful tool to predict the activity of novel compounds and to understand the physicochemical properties that govern their potency.

Selection and Application of Molecular Descriptors in QSAR

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov For a series of this compound analogs, a wide range of descriptors would be calculated and then selected based on their correlation with biological activity. These descriptors can be categorized based on their dimensionality.

1D and 2D Descriptors: These are derived from the chemical formula or the 2D representation of the molecule.

Constitutional Descriptors: Molecular Weight, count of specific atoms (e.g., halogens, nitrogen), number of rotatable bonds.

Topological Descriptors: These describe the connectivity of atoms, such as the Topological Polar Surface Area (TPSA), which is crucial for predicting membrane permeability.

Physicochemical Descriptors: Molar Refractivity (MR), which relates to molecular volume and polarizability, and LogP, a measure of lipophilicity. researchgate.net

3D Descriptors: These are calculated from the 3D conformation of the molecule and are particularly important for describing interactions with a specific receptor.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For sulfonylpiperazine derivatives, descriptors related to the electrophilicity of the sulfonyl group could be significant.

Steric/Shape Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and shape indices. These are critical for modeling how well a ligand fits into its binding site.

In developing a QSAR model for these analogs, a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create an equation linking a selection of these descriptors to the observed biological activity (e.g., pIC50). researchgate.net For instance, a resulting model might show that high activity is correlated with a high value for a shape descriptor, a specific range for LogP, and a low value for the LUMO energy, providing a clear, quantitative guide for designing more potent compounds. researchgate.netjmchemsci.com

Development of Predictive Models for Biological Efficacy

Predictive models are typically built upon a foundation of robust biological data from a series of related compounds. The process involves the calculation of various molecular descriptors that characterize the physicochemical and structural properties of the molecules. These descriptors are then correlated with the observed biological activity using statistical methods to generate a mathematical model.

A variety of molecular descriptors are often employed in the development of such models. These can be broadly categorized as:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters such as partial charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP).

Once a diverse set of descriptors has been calculated for a series of compounds with known biological activities, statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build the predictive model. The robustness and predictive power of the resulting model are then rigorously evaluated through internal and external validation methods.

For instance, in studies of analogous sulfonylpiperazine derivatives, it has been observed that specific electronic and steric features play a crucial role in determining their biological efficacy. nih.gov The presence of electron-withdrawing or electron-donating groups on the phenyl ring, as well as the nature of the substituents on the piperazine nitrogen, can significantly influence activity.

To illustrate the application of these principles, a hypothetical QSAR study on a series of this compound derivatives might yield data similar to that presented in the interactive tables below. These tables showcase the types of descriptors that are often found to be significant in predicting biological activity.

Table 1: Illustrative Molecular Descriptors for a Hypothetical Series of this compound Derivatives

| Compound ID | R-Group | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| 1 | -H | 3.5 | 321.2 | 45.3 | 10.5 |

| 2 | -CH₃ | 3.9 | 335.2 | 45.3 | 8.2 |

| 3 | -OCH₃ | 3.7 | 351.2 | 54.5 | 5.1 |

| 4 | -Cl | 4.1 | 355.7 | 45.3 | 2.8 |

| 5 | -NO₂ | 3.4 | 366.2 | 89.1 | 1.5 |

Table 2: Example of a QSAR Equation and its Statistical Parameters

A hypothetical QSAR equation derived from the data in Table 1 could take the form of:

log(1/IC₅₀) = 0.25 * LogP - 0.01 * Molecular Weight + 0.05 * Polar Surface Area + 1.5

The statistical quality of such a model would be assessed using parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the standard error of the estimate. A robust and predictive model would typically have a high R² and q² value (ideally > 0.6) and a low standard error.

Table 3: Statistical Validation of the Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| R² | 0.92 | Indicates a good fit of the model to the training data. |

| q² | 0.85 | Suggests good predictive ability for new compounds. |

| Standard Error | 0.15 | Represents the average deviation of the predicted values from the observed values. |

It is important to emphasize that the data presented in these tables is for illustrative purposes only, as specific experimental and computational studies on this compound derivatives are not publicly available. However, the principles and methodologies described are standard practice in the field of medicinal chemistry and are applicable to the development of predictive models for the biological efficacy of this class of compounds. Such models, once established and validated, can significantly accelerate the design and discovery of new drug candidates.

Molecular Target Identification and Mechanisms of Action for 1 2,6 Dichlorophenyl Sulfonyl Piperazine

Hypothesized Molecular Targets and Associated Cellular Pathways

Based on its structural features, 1-((2,6-Dichlorophenyl)sulfonyl)piperazine is hypothesized to interact with several key biological targets, primarily enzymes and G-protein coupled receptors (GPCRs). The presence of the dichlorophenylpiperazine core suggests potential activity at dopaminergic and serotonergic receptors, while the sulfonamide group points towards possible enzyme inhibition.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Many dichlorophenylpiperazine derivatives are known to interact with dopamine (D2, D3) and serotonin (5-HT) receptors. wikipedia.orgnih.gov For instance, 1-(2,3-Dichlorophenyl)piperazine is a metabolite of the antipsychotic drug aripiprazole and has been shown to act as a partial agonist at D2 and D3 receptors. wikipedia.org Therefore, it is plausible that this compound could modulate signaling pathways associated with these receptors, which are crucial in neuropsychiatric functions.

Enzyme Inhibition: The piperazine (B1678402) sulfonamide scaffold is present in molecules designed as enzyme inhibitors. srce.hrresearchgate.net Specifically, this class of compounds has been investigated for the inhibition of Dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. srce.hrresearchgate.net Additionally, compounds containing a dichlorophenyl piperazine structure have been identified as potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. nih.gov Inhibition of this pathway is linked to conditions like Smith-Lemli-Opitz syndrome. nih.gov

Ion Channels: While less direct, some N-sulfonyl compounds have been shown to act as blockers of neuronal calcium ion channels (CaV2.2). nih.govnih.gov This suggests a potential, though speculative, role in modulating ion channel activity and associated neuronal excitability.

The associated cellular pathways likely to be affected by these interactions include dopamine and serotonin signaling cascades, incretin pathways regulated by DPP-IV, and the sterol biosynthesis pathway governed by DHCR7.

In Vitro Target Engagement and Binding Studies

To validate these hypotheses, a series of in vitro assays would be necessary. These studies would directly measure the compound's ability to bind to and modulate the activity of its putative targets.

Given the structural similarities to known enzyme inhibitors, assessing the effect of this compound on specific enzymes is a priority.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Studies on related piperazine sulfonamides have shown inhibitory activity against DPP-IV. srce.hrresearchgate.net Research on a series of 1,4-bis(phenylsulfonyl) piperazine derivatives demonstrated that compounds with electron-withdrawing groups, such as chlorine, on the phenyl ring improved inhibitory activity. srce.hr An assay measuring the percentage of DPP-IV inhibition at a specific concentration would be the first step in evaluating this potential activity.

Table 1: In Vitro DPP-IV Inhibition by Structurally Related Piperazine Sulfonamides

This table is illustrative and based on data for related compounds, not this compound itself.

| Compound Structure | Substitution Pattern | % Inhibition (at 100 µmol L–1) |

| 1,4-bis(2-chlorophenylsulfonyl) piperazine | Ortho-chloro | 22.6% |

| 1,4-bis(3-chlorophenylsulfonyl) piperazine | Meta-chloro | 11.2% |

| 1,4-bis(4-chlorophenylsulfonyl) piperazine | Para-chloro | 20.4% |

| 1,4-bis(2,6-difluorophenylsulfonyl) piperazine | Ortho-difluoro | Data not specified |

7-Dehydrocholesterol Reductase (DHCR7) Inhibition: Dichlorophenyl piperazines have been identified as potent inhibitors of DHCR7. nih.gov A common metabolite of aripiprazole and cariprazine, 2,3-(dichlorophenyl) piperazine, inhibits DHCR7 activity at concentrations comparable to potent teratogens. nih.gov An in vitro assay using liver microsomes could determine the IC50 value of this compound for DHCR7, quantifying its inhibitory potency.

To investigate the hypothesized interaction with neurotransmitter receptors, competitive binding assays are essential.

Dopamine and Serotonin Receptor Affinity: These assays would involve incubating cell membranes expressing specific receptor subtypes (e.g., human D2, D3, 5-HT1A, 5-HT2A) with a radiolabeled ligand and varying concentrations of this compound. The resulting data would yield binding affinity constants (Ki values), indicating the compound's potency at each receptor. High affinity for D3 receptors with significant selectivity over D2 receptors has been a goal for related compounds developed as research tools for neuropsychiatric disorders. nih.gov

Table 2: Illustrative Binding Affinities (Ki, nM) of Related Dichlorophenylpiperazine Derivatives

This table presents data for advanced derivatives, not the specific subject compound, to illustrate potential targets.

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio |

| NGB 2904 (Lead Compound) | 112 | 2.0 | 56 |

| Compound 29 (Optimized Analog) | 93.3 | 0.7 | 133 |

The potential for ion channel modulation can be explored using electrophysiological techniques.

Calcium Channel Activity: Patch-clamp studies on recombinant cells (e.g., HEK293) expressing specific neuronal calcium channel subtypes, such as CaV2.2, would be employed. nih.govnih.gov These experiments would measure changes in ion flow across the cell membrane in the presence of this compound, determining whether it acts as a blocker or modulator of channel activity. Studies on N-sulfonylphenoxazines have identified compounds with low micromolar activity in blocking CaV2.2 channels. nih.gov

Cellular Pathway Perturbation and Functional Analyses

Following target engagement studies, cellular assays are used to understand the functional consequences of the compound's activity.

Gene expression profiling provides a broad, unbiased view of the cellular pathways affected by a compound. This is typically done by treating cultured cells with the compound and then analyzing changes in the transcriptome using techniques like microarray or RNA sequencing (RNA-seq).

While no specific gene expression data for this compound is currently available, a hypothetical study could yield insights into its mechanism of action. For example, if the compound were found to be a potent DHCR7 inhibitor, one would expect to see changes in the expression of genes involved in cholesterol homeostasis and sterol biosynthesis pathways. Similarly, if it primarily targets dopamine receptors, changes might be observed in genes downstream of dopamine signaling, such as those involved in cyclic AMP (cAMP) production and neuronal signaling.

A typical workflow would involve:

Cell Line Selection: Choosing a relevant cell line, such as a neuronal cell line for neurological targets or a liver cell line for metabolic targets.

Treatment: Exposing the cells to the compound at various concentrations and time points.

RNA Extraction and Sequencing: Isolating RNA from treated and control cells and performing high-throughput sequencing.

Bioinformatic Analysis: Identifying differentially expressed genes (DEGs) and performing pathway analysis (e.g., using KEGG or Gene Ontology databases) to see which cellular processes are significantly enriched among the DEGs.

This powerful technique can confirm hypothesized mechanisms and potentially uncover novel, off-target effects.

Proteomic Analysis of Cellular Responses and Protein Interactions

No studies detailing the proteomic analysis of cellular responses to this compound have been identified. Research that would typically involve techniques such as mass spectrometry-based proteomics to identify global changes in protein expression or post-translational modifications upon treatment with this compound is not available. Furthermore, there is no published data on specific protein interactions, which would typically be investigated through methods like affinity purification-mass spectrometry (AP-MS) or yeast two-hybrid screens.

Investigation of Intracellular Signaling Pathway Modulation

Information regarding the effects of this compound on intracellular signaling pathways is not present in the reviewed literature. Studies that would elucidate the compound's mechanism of action by examining its influence on key signaling cascades, such as MAPK, PI3K/AKT, or NF-κB pathways, through techniques like western blotting, reporter assays, or phosphoproteomics, have not been reported.

Mechanistic Insights Derived from High-Throughput Screening Platforms

There is no evidence in the scientific literature to suggest that this compound has been evaluated in high-throughput screening (HTS) campaigns. HTS platforms are instrumental in the early stages of drug discovery for identifying compounds that modulate specific biological targets. The absence of such data indicates that the compound may not have been subjected to large-scale screening efforts, or the results of such studies have not been made public.

A comprehensive search of publicly available scientific literature and databases did not yield specific preclinical data on the in vitro biological evaluation of the compound this compound for the outlined activities.

Therefore, it is not possible to generate an article with detailed research findings and data tables for the following sections as requested:

Preclinical Biological Evaluation of 1 2,6 Dichlorophenyl Sulfonyl Piperazine in in Vitro Systems

Pharmacological Profiling in Specific In Vitro Disease Models

Relevance of 1-((2,6-Dichlorophenyl)sulfonyl)piperazine to Neurodegenerative Disorder Models

While the broader class of sulfonylpiperazine and arylpiperazine derivatives has been investigated for various therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, specific experimental results for this compound are not available in the accessed literature. Constructing the article without this specific data would not meet the requirements for a scientifically accurate and focused report.

Potential Applications in Oncological Research Utilizing In Vitro Assays

The therapeutic potential of compounds featuring the phenylsulfonylpiperazine scaffold has been a subject of investigation in oncological research. Studies on derivatives of this structural class have revealed cytotoxic activities against various cancer cell lines, suggesting a potential avenue for the development of new anticancer agents.

Research into a series of twenty phenylsulfonylpiperazine derivatives demonstrated notable cytotoxic effects against breast cancer cell lines, particularly the luminal subtype MCF7. mdpi.com While data specific to this compound is not detailed, related compounds have shown promise. For instance, the derivative (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, designated as compound 3 in one study, exhibited a significant cytotoxic effect on the MCF7 cell line with a half-maximal inhibitory concentration (IC50) of 4.48 µM. mdpi.com In contrast, this compound was less potent against MDA-MB-231 and MDA-MB-453 breast cancer cells and showed high selectivity, being largely non-cytotoxic to the non-tumoral MCF-10A cell line (IC50 > 160 µM). mdpi.com

Further in vitro assays explored the anti-proliferative and anti-migratory capabilities of these compounds. The aforementioned compound 3 was found to significantly reduce colony formation in MCF7 cells at a concentration of 9.00 µM after 48 hours, indicating an impact on the self-renewal and clonogenic potential of cancer cells. mdpi.com Additionally, the presence of the 2,6-dichlorophenyl group itself has been incorporated into other heterocyclic structures, which were then evaluated for anticancer activity. A library of 2-indolinone derivatives featuring a 1-(2,6-dichlorophenyl) substitution was synthesized and screened for cytotoxic activity against SW620 colon cancer cell lines, with some derivatives showing activity at concentrations between 2-15 µg/ml. nih.gov These findings underscore the relevance of the dichlorophenyl moiety in the design of potential anticancer agents.

The broader class of piperazine-containing compounds has been explored extensively for oncological applications, targeting various mechanisms. For example, certain 1-benzhydryl-piperazine derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, with some showing nanomolar efficacy and selectivity for specific HDAC isoforms. mdpi.comnih.gov

Table 1: In Vitro Cytotoxicity of a Phenylsulfonylpiperazine Derivative (Compound 3) Against Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF7 | Breast (Luminal) | 4.48 | mdpi.com |

| MDA-MB-231 | Breast (Triple-Negative) | > 50 | mdpi.com |

| MDA-MB-453 | Breast (HER2+) | > 50 | mdpi.com |

| MCF-10A | Non-tumoral Breast Epithelial | > 160 | mdpi.com |

Exploration of Activities in In Vitro Infectious Disease Models

The piperazine (B1678402) nucleus is a common scaffold in pharmacologically active compounds, including those with applications in infectious diseases. While specific studies on the antimicrobial or antiviral activity of this compound are not prominent, the activities of the core piperazine and sulfonyl piperazine structures provide a basis for potential exploration.

The piperazine scaffold itself has been investigated for antiviral properties. In one study, piperazine was shown to modulate the replication of Anatid herpesvirus-1 (AnHV-1) in vitro in chicken embryonic fibroblast (CEF) cells. nih.gov The mechanism appeared to involve the modulation of host innate immunity regulatory genes, with piperazine treatment leading to the upregulation of genes such as IL-1β, TNFα, IFN-α, and IFN-β. nih.gov This suggests that the core piperazine structure can influence host-pathogen interactions.

Furthermore, derivatives of the sulfonyl piperazine class have been explored as potential antibacterial agents. Specifically, they have been investigated for their ability to inhibit LpxH (UDP-2,3-diacylglucosamine hydrolase), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. duke.edu Inhibition of this pathway is a recognized strategy for developing new antibacterial drugs.

In the context of human viruses, more complex piperazine derivatives have been successfully developed as potent inhibitors of HIV-1. Certain piperazine-based compounds have been identified as CCR5 receptor antagonists, which block the entry of the virus into host cells. nih.gov This line of research has led to the discovery of potent and selective anti-HIV agents, demonstrating the utility of the piperazine scaffold in targeting viral entry mechanisms. nih.gov

These examples highlight the diverse potential of the piperazine and sulfonyl piperazine frameworks in infectious disease research, providing a rationale for the evaluation of compounds like this compound in various in vitro infectious disease models. nih.gov

In Vitro Selectivity and Off-Target Activity Profiling of this compound

The selectivity of a compound is a critical factor in its preclinical evaluation, as off-target activities can lead to undesirable effects. For novel compounds like this compound, in vitro selectivity profiling against a panel of receptors, enzymes, and ion channels is a standard procedure. While a specific selectivity profile for this exact compound is not publicly available, data from structurally related piperazine derivatives can illuminate potential off-target interactions.

Piperazine derivatives are known to interact with a wide range of biological targets, particularly central nervous system (CNS) receptors. For example, a series of multi-target piperazine derivatives designed as potential antipsychotics were profiled for their affinity to various receptors. rsc.org These compounds showed high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, while exhibiting lower efficacy at off-target receptors such as the serotonin 5-HT2C, histamine (B1213489) H1, and α1 adrenergic receptors. rsc.org

Another area of concern for many heterocyclic compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with cardiac toxicity. In the development of the aforementioned antipsychotic candidates, low efficacy at the hERG channel was a key selection criterion. rsc.org

In other therapeutic areas, the selectivity of piperazine-containing molecules is a primary focus of optimization. The development of selective histamine-3 receptor (H3R) antagonists based on a spirofused piperazine scaffold involved screening against a large panel of secondary pharmacological targets. nih.gov One exemplar compound demonstrated a highly selective profile, with significant activity observed only at the σ2 receptor out of 144 targets tested. nih.gov Similarly, in the discovery of piperazine-based CCR5 antagonists for HIV-1, controlling receptor selectivity against muscarinic M1 and M2 receptors was a critical step in identifying a viable clinical candidate. nih.gov

This body of research indicates that the piperazine scaffold can be tailored to achieve high selectivity. A comprehensive in vitro off-target activity profile for this compound would typically involve screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels (including hERG), and kinases to identify any potential liabilities early in the research process.

Table 2: Common Off-Target Panels for Piperazine-Based Compounds

| Target Class | Specific Examples | Potential Implication |

|---|---|---|

| GPCRs (CNS) | Dopamine (D2), Serotonin (5-HT1A, 5-HT2A, 5-HT2C), Adrenergic (α1), Histamine (H1, H3), Muscarinic (M1, M2) | Neurological and systemic side effects |

| Ion Channels | hERG, Calcium Channels, Sodium Channels | Cardiotoxicity, neurological effects |

| Enzymes | Kinases, Cytochrome P450 (CYP) isozymes | Off-target signaling, drug-drug interactions |

| Other Receptors | Sigma (σ) receptors, CCR5 | CNS effects, immunomodulation |

Computational Chemistry and Molecular Modeling of 1 2,6 Dichlorophenyl Sulfonyl Piperazine

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is a important first step in understanding the three-dimensional structure of "1-((2,6-Dichlorophenyl)sulfonyl)piperazine" and its influence on biological activity. acs.org This analysis involves identifying the stable arrangements of atoms in the molecule, known as conformers, and determining their relative energies. The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.net However, the presence of the bulky 2,6-dichlorophenylsulfonyl group can influence the conformational preferences and create a complex energy landscape.

Table 1: Representative Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) (C-S-N-C) |

|---|---|---|

| Chair 1 (Equatorial) | 0.00 | 178.5 |

| Chair 2 (Axial) | 2.50 | 65.2 |

| Twist-Boat | 5.80 | 95.8 |

Note: This data is illustrative and based on typical findings for similar substituted piperazine compounds.

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in identifying potential biological targets for "this compound" and understanding the structural basis of its activity. The piperazine moiety is a common scaffold in molecules designed to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.govmdpi.com

Docking studies involve placing the three-dimensional structure of "this compound" into the binding site of a target protein and evaluating the binding affinity using a scoring function. These scores provide an estimate of the binding free energy, with lower scores generally indicating a more favorable interaction. For arylpiperazine derivatives, potential targets could include serotonin (B10506) or dopamine (B1211576) receptors, given the prevalence of this scaffold in centrally acting agents. researchgate.net

Once a plausible docking pose is identified, a detailed analysis of the interactions between "this compound" and the amino acid residues of the target protein is performed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the sulfonamide group can act as a hydrogen bond acceptor, while the dichlorophenyl and piperazine rings can engage in hydrophobic and aromatic interactions. scispace.com

Molecular docking simulations can generate multiple possible binding modes for "this compound" within the active site of a target. By clustering these poses and analyzing their corresponding docking scores, the most likely binding orientation can be predicted. This information is crucial for understanding the mechanism of action and for designing new molecules with improved potency and selectivity. The predicted binding mode can highlight key pharmacophoric features that are essential for biological activity.

Table 2: Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Serotonin Receptor 5-HT2A | -9.5 | Asp155, Phe339, Trp336 | Hydrogen Bond, Hydrophobic |

| Dopamine Receptor D2 | -8.8 | Ser193, Phe389, His393 | Hydrogen Bond, Aromatic |

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. mdpi.com Starting from the best-docked pose, an MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. These simulations can assess the stability of the predicted binding mode and the persistence of key intermolecular interactions. researchgate.net

Pharmacophore Modeling for Rational Lead Optimization Strategies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for "this compound" would typically include features such as hydrogen bond acceptors (from the sulfonyl oxygens), hydrophobic regions (from the dichlorophenyl and piperazine rings), and potentially aromatic features. researchgate.netscispace.com

This model can be generated based on the structure of the ligand itself or from the ligand-protein complex obtained through docking or experimental methods. Once developed, the pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify new molecules with similar features and potentially similar biological activity. It also serves as a guide for rational lead optimization, suggesting modifications to the structure of "this compound" that could enhance its binding affinity or selectivity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov Various computational models can predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.gov

For "this compound," these predictions can help to evaluate its drug-likeness and identify potential liabilities. For example, predictions might suggest good oral absorption due to its moderate size and lipophilicity, but potential for metabolism at the piperazine ring. These in silico predictions are valuable for prioritizing compounds for further experimental testing. mdpi.com

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |

| Blood-Brain Barrier (BBB) Permeation | Moderate | May cross the BBB to some extent. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions. |

Note: These are representative predictions from common in silico ADMET models.

Medicinal Chemistry Strategies for Optimization of 1 2,6 Dichlorophenyl Sulfonyl Piperazine

Lead Compound Identification and Validation Methodologies

The discovery of a lead compound like 1-((2,6-dichlorophenyl)sulfonyl)piperazine is the crucial first step in a drug discovery campaign. The initial identification of such a molecule often arises from large-scale screening of compound libraries against a specific biological target.

High-Throughput Screening (HTS): HTS is a primary method for identifying "hits"—compounds that exhibit a desired biological activity. biobide.com In this process, vast libraries containing hundreds of thousands to millions of diverse chemical compounds are rapidly tested against a biological target, such as an enzyme or a receptor. A compound like this compound could be identified as a hit from such a screen due to its ability to inhibit a target enzyme or modulate a receptor's function. acs.org

Hit Validation: Once a hit is identified, it must undergo a rigorous validation process to confirm its activity and suitability for a lead optimization program. biobide.com This multi-step process ensures that the initial finding is not an artifact and that the compound is a promising starting point. Key validation steps include:

Confirmation of Activity: The compound is re-synthesized or sourced from a fresh stock and re-tested in the primary assay to confirm the initial result.

Dose-Response Relationship: The compound is tested at multiple concentrations to establish a dose-response curve, from which key potency metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) are determined. youtube.com A clear dose-response relationship is a hallmark of a genuine biological interaction.

Orthogonal and Secondary Assays: The validated hit is tested in different types of assays (orthogonal assays) to ensure the observed activity is not due to assay-specific interference (e.g., fluorescence quenching). youtube.com It is also profiled in secondary assays, which may be cell-based, to confirm its activity in a more physiologically relevant environment. youtube.com

Initial SAR Assessment: Chemists may synthesize a few close analogs of the hit to see if small structural changes lead to predictable changes in activity. This "Structure-Activity Relationship" (SAR) by catalog provides early evidence that the scaffold is tractable for chemical modification.

For a compound like this compound, validation would confirm its specific biological action, establishing it as a "lead compound" ready for the optimization phase.

Systematic Lead Optimization and Analog Design Approaches

Following successful identification and validation, the lead compound enters the optimization phase. The primary goal of lead optimization is to systematically modify the chemical structure to enhance desired properties while minimizing undesirable ones. biobide.comnih.gov This iterative cycle involves designing new analogs, chemical synthesis, and comprehensive biological testing. researchgate.net For this compound, the core structure presents several key areas for modification: the 2,6-dichlorophenyl ring, the sulfonyl linker, and, most notably, the unsubstituted nitrogen atom of the piperazine (B1678402) ring.

Structure-Activity Relationship (SAR) studies are central to lead optimization. By making systematic changes to the lead structure, medicinal chemists can understand which parts of the molecule are essential for its biological activity and which can be modified to improve performance. nih.gov

Aryl Ring Modification: The 2,6-dichloro substitution on the phenyl ring plays a significant role in the molecule's conformation and interaction with its target. Analogs would be synthesized to explore the impact of altering this substitution pattern. This could involve changing the position of the chlorine atoms (e.g., to 2,4- or 3,5-dichloro), replacing them with other halogens (F, Br), or introducing other electron-withdrawing or electron-donating groups to probe electronic and steric requirements in the target's binding pocket. researchgate.net

Piperazine N-4 Substitution: The secondary amine on the piperazine ring is a critical handle for derivatization. It acts as a vector, allowing chemists to introduce a wide variety of substituents to explore different regions of the binding site. These modifications can form new hydrogen bonds, van der Waals interactions, or ionic bonds, thereby increasing potency. Furthermore, these substituents can be tailored to avoid interactions with the binding sites of off-target proteins, thus improving selectivity.

The data below illustrates a hypothetical SAR exploration for a generic kinase target, demonstrating how modifications could influence inhibitory potency.

| Compound | R1 (Aryl Group) | R2 (Piperazine N-4 Substitution) | Kinase IC50 (nM) |

|---|---|---|---|

| 1 | 2,6-dichlorophenyl | -H | 850 |

| 2 | 2,4-dichlorophenyl | -H | 1200 |

| 3 | 2,6-difluorophenyl | -H | 980 |

| 4 | 2,6-dichlorophenyl | -Methyl | 620 |

| 5 | 2,6-dichlorophenyl | -(CH2)2-OH | 350 |

| 6 | 2,6-dichlorophenyl | -Cyclopropyl | 410 |

| 7 | 2,6-dichlorophenyl | -(CH2)-[4-pyridyl] | 85 |

This table contains illustrative data and does not represent experimentally verified results.

A potent compound is of little therapeutic value if it cannot reach its target in the body or is metabolized too quickly. Therefore, a significant part of lead optimization focuses on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the lead compound. nih.gov

Solubility and Permeability: Aqueous solubility is crucial for absorption. For the sulfonylpiperazine scaffold, solubility can be modulated by introducing polar functional groups. For example, adding a hydroxyl or a basic amine group to a substituent on the piperazine nitrogen can increase solubility. Lipophilicity (measured as LogP or LogD) must be carefully balanced; while some lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and rapid metabolism.

Metabolic Stability: Compounds are often rapidly broken down by metabolic enzymes in the liver, primarily cytochrome P450s. nih.gov In vitro assays using liver microsomes or hepatocytes are used to assess a compound's metabolic stability. If a compound is cleared too quickly, chemists will identify the "metabolic soft spots" and modify the structure to block this metabolism. Common strategies include introducing fluorine atoms at or near the site of oxidation or replacing a metabolically labile group (like a methyl group) with a more robust one (like a cyclopropyl (B3062369) group).

The following table provides a hypothetical example of how structural modifications to the lead compound could affect key in vitro pharmacokinetic parameters.

| Compound | R2 (Piperazine N-4 Substitution) | Aqueous Solubility (µM) | Human Liver Microsome T1/2 (min) |

|---|---|---|---|

| 1 | -H | 5 | 15 |

| 4 | -Methyl | 3 | <10 (Rapid metabolism) |

| 5 | -(CH2)2-OH | 55 | 25 |

| 7 | -(CH2)-[4-pyridyl] | 80 | 45 |

| 8 | -(CD2)-[4-pyridyl] | 80 | >90 (Blocked metabolism) |

This table contains illustrative data and does not represent experimentally verified results. Compound 8 represents a deuterated version of Compound 7, a strategy used to slow metabolism.

Application of Fragment-Based Drug Discovery (FBDD) Leveraging the Sulfonylpiperazine Motif

Fragment-Based Drug Discovery (FBDD) is an alternative approach to HTS for finding lead compounds. frontiersin.org Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da). frontiersin.orgastx.com These fragments bind to the target with low affinity, but they do so very efficiently, making them excellent starting points for building more potent molecules. astx.com

The sulfonylpiperazine scaffold is well-suited to an FBDD approach. A fragment screen using techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography could identify a simple fragment, such as 2,6-dichlorophenylsulfonamide, binding to a key "hot spot" on a protein target. nih.govrsc.orgnih.gov Once this initial binding is confirmed and characterized, a strategy of fragment growing can be employed. Chemists would use the initial fragment as an anchor and systematically synthesize analogs that extend out of the initial binding site to engage with adjacent regions of the protein.

For instance, the piperazine ring could be added to the 2,6-dichlorophenylsulfonamide fragment. Subsequent elaboration at the piperazine's N-4 position would then be guided by structural information or SAR to build potency, ultimately leading to a highly optimized molecule derived from a simple starting fragment. frontiersin.org This method is often more efficient than traditional HTS, as it explores chemical space more effectively and can lead to lead compounds with superior physicochemical properties.

Implementation of Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a powerful, rational approach that utilizes the three-dimensional structural information of the biological target to guide drug design. researchgate.net When the 3D structure of a target protein is known, often through X-ray crystallography, cryo-electron microscopy, or NMR, it can be used to visualize how a lead compound binds.

If a co-crystal structure of this compound bound to its target could be obtained, it would provide invaluable insights for optimization. nih.gov Researchers could directly observe:

Key Binding Interactions: The specific amino acid residues that interact with the dichlorophenyl ring, the sulfonyl group's oxygen atoms, and the piperazine ring.

The Binding Pocket Environment: The size, shape, and properties (e.g., hydrophobic, polar, charged) of the binding site.

Opportunities for Improvement: Unoccupied pockets or nearby residues that could be targeted to form additional favorable interactions.

Armed with this structural information, medicinal chemists can design new analogs with much greater precision. For example, if the structure reveals an empty hydrophobic pocket adjacent to the piperazine ring, chemists can design substituents that fill this pocket, increasing binding affinity through favorable van der Waals interactions. nih.gov Similarly, if a potential hydrogen bond donor/acceptor on the protein is not being engaged, an analog can be designed to form that specific interaction. This rational, data-driven approach accelerates the lead optimization process, reducing the number of compounds that need to be synthesized and leading to more potent and selective drug candidates. researchgate.net

Future Directions and Emerging Research Avenues for 1 2,6 Dichlorophenyl Sulfonyl Piperazine

Exploration of Novel Biological Applications and Therapeutic Areas

The unique combination of a 2,6-dichlorophenyl group and a sulfonylpiperazine core suggests a number of promising avenues for therapeutic exploration. The piperazine (B1678402) ring is a common feature in many approved drugs, and its derivatives have shown a wide array of pharmacological activities.

Table 1: Potential Therapeutic Areas for 1-((2,6-Dichlorophenyl)sulfonyl)piperazine Derivatives

| Therapeutic Area | Rationale |

| Oncology | The dichlorophenyl moiety is a key feature in several kinase inhibitors. For instance, a potent, orally active Src kinase inhibitor incorporates a 2,6-dichlorophenyl group, demonstrating its utility in targeting cancer-related enzymes nih.gov. Furthermore, a derivative of 1,2-benzothiazine containing a 3,4-dichlorophenylpiperazine substituent has shown promising antitumor activity nih.gov. This suggests that this compound could be investigated as a scaffold for novel anticancer agents. |

| Diabetes | Piperazine sulfonamides have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes nih.govresearchgate.net. The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to enhance this inhibitory activity nih.govresearchgate.net. This provides a strong rationale for evaluating this compound and its analogues for their potential as antidiabetic agents. |

| Infectious Diseases | The development of novel antibiotics is a critical area of research. Pyridinyl sulfonyl piperazine derivatives have been developed as inhibitors of LpxH, an essential enzyme in the biosynthesis of lipid A in Gram-negative bacteria, demonstrating potent antibiotic activity against Enterobacterales nih.gov. This highlights the potential of the sulfonylpiperazine scaffold in the design of new antibacterial agents. |

| Neurological Disorders | Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system and are components of several antipsychotic and antidepressant medications nih.govmdpi.com. The specific substitution pattern of this compound could modulate its interaction with neurological targets, warranting investigation for conditions such as schizophrenia, depression, and other CNS disorders. |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry is crucial for the efficient and environmentally responsible production of new chemical entities. Future research on this compound should focus on developing greener and more efficient synthetic routes.

Current synthetic approaches to related compounds, such as 1-(2,3-dichlorophenyl)piperazine, often involve multi-step processes that may utilize harsh reagents and solvents chemicalbook.comgoogle.comresearchgate.net. There is a significant opportunity to apply modern synthetic methods to the production of this compound.

Key areas for methodological improvement include:

Catalytic C-N and C-S Bond Formation: Exploring novel catalytic systems, such as palladium- or copper-catalyzed cross-coupling reactions, could provide more efficient and milder conditions for the formation of the key bonds in the molecule.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, scalability, and efficiency compared to traditional batch processing. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Green Chemistry Principles: The development of synthetic routes that utilize non-toxic solvents, minimize waste, and employ renewable starting materials is a critical goal. For example, ultrasound-assisted synthesis has been used to produce methanesulfonyl-piperazine-based dithiocarbamates, offering a more sustainable approach mdpi.com.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Table 2: Applications of AI and Machine Learning in the Development of this compound

| Application | Description |

| Target Identification and Validation | AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for which this compound may have high affinity and selectivity. |

| Virtual Screening and Lead Optimization | Computational models can be used to screen large virtual libraries of derivatives of this compound against known and novel biological targets. This can help prioritize the synthesis of compounds with the highest predicted activity. In silico evaluation of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors has demonstrated the utility of this approach nih.gov. |

| ADMET Prediction | Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. This allows for the early identification of candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures. |

| De Novo Drug Design | Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. |

Computational studies, such as density functional theory (DFT), can also provide valuable insights into the molecular structure and electronic properties of sulfonyl piperazine derivatives, aiding in the rational design of new analogues .

Prospective Collaborative Research Opportunities in Academia and Industry

The translation of a promising chemical scaffold from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaboration between academic institutions and pharmaceutical companies.

Potential areas for collaboration include:

Early-Stage Discovery: Academic labs can leverage their expertise in basic research and target validation to explore the fundamental biological activities of this compound. In parallel, industry partners can provide access to high-throughput screening platforms and large compound libraries to rapidly assess the therapeutic potential of the scaffold.

Preclinical Development: Joint efforts can be directed towards lead optimization, where academic researchers can contribute to the design and synthesis of novel analogues, while industry partners can conduct the necessary preclinical studies, including pharmacology, toxicology, and formulation development.

Clinical Translation: As a compound progresses through the development pipeline, collaborations can facilitate the design and execution of clinical trials, leveraging the clinical expertise of academic medical centers and the regulatory and commercialization experience of pharmaceutical companies.

Such partnerships can foster innovation by combining the cutting-edge research of academia with the drug development expertise and resources of the pharmaceutical industry, ultimately accelerating the path of new therapies to patients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2,6-Dichlorophenyl)sulfonyl)piperazine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves sulfonylation of piperazine with 2,6-dichlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Yield optimization requires stoichiometric control (1:1 molar ratio of piperazine to sulfonyl chloride) and inert atmosphere to prevent hydrolysis. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical for isolating high-purity product . Monitoring by TLC or HPLC ensures reaction completion .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?